Cinchonine sulphate

概要

説明

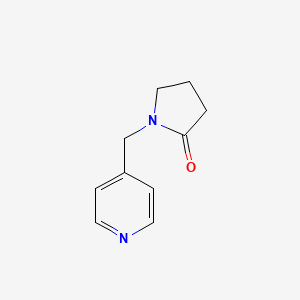

キニーネ硫酸塩は、キナノキ樹皮、特にキナノキ属のキナノキから得られるアルカロイドです。これは、よく知られた抗マラリア薬であるキニーネと構造的に似ています。 キニーネ硫酸塩は、不斉合成におけるキラル触媒やマラリアの治療など、さまざまな用途で使用されてきました .

科学的研究の応用

Cinchonine sulfate has a wide range of scientific research applications:

Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Biology: Cinchonine sulfate is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has been explored for its antimalarial properties and potential use in treating other diseases.

Industry: Cinchonine sulfate is used in the production of chiral stationary phases for enantioselective chromatography

作用機序

キニーネ硫酸塩の作用機序は、酵素やタンパク質などの分子標的との相互作用を伴います。その抗マラリア活性の場合、キニーネ硫酸塩は、マラリア寄生虫におけるヘモグロビン分解の有毒な副産物であるヘムの重合を妨害すると考えられています。 この破壊は、有毒なヘムの蓄積につながり、最終的に寄生虫を殺します .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cinchonine sulphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the enzyme heme polymerase, which is essential for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it interacts with proteins involved in the oxidative stress response, thereby exhibiting antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications beyond its antimalarial activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the levels of key metabolites involved in glycolysis and the tricarboxylic acid cycle . These effects underscore the compound’s potential in cancer therapy and metabolic regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to heme, preventing its polymerization and thereby inhibiting the growth of the malaria parasite . Additionally, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to reduced cancer cell growth . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to effectively reduce parasitemia in malaria-infected animals without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and neurotoxicity . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites . Understanding these metabolic interactions is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns provide insights into the compound’s mechanism of action at the subcellular level.

準備方法

合成ルートと反応条件

キニーネ硫酸塩は、通常、キナノキ樹皮から抽出されます。抽出プロセスには、いくつかの手順が含まれます。

収穫: 樹皮は、成熟したキナノキから収穫されます。

乾燥と粉砕: 樹皮は乾燥させて、細かい粉末に粉砕されます。

抽出: 粉末状の樹皮は、エタノールやメタノールなどの溶媒を使用して溶媒抽出を行い、アルカロイドを分離します。

工業生産方法

工業的な設定では、キニーネ硫酸塩の製造は、大規模な抽出と精製プロセスを含みます。樹皮は、大規模な抽出ユニットで処理され、アルカロイドは、高度な精製技術を使用して分離されます。 最終製品は、次にさまざまな用途のために硫酸塩に変換されます .

化学反応の分析

反応の種類

キニーネ硫酸塩は、次のようないくつかのタイプの化学反応を起こします。

酸化: キニーネは、さまざまな酸化生成物を形成するために酸化できます。

還元: 還元反応は、キニーネをさまざまな還元型に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成された主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノリン誘導体を生成する可能性があり、還元はキニーネのさまざまな還元型をもたらす可能性があります .

科学研究アプリケーション

キニーネ硫酸塩は、幅広い科学研究アプリケーションを持っています。

化学: これは、不斉合成におけるキラル触媒として使用され、エナンチオマー的に純粋な化合物の製造を可能にします。

生物学: キニーネ硫酸塩は、酵素阻害やタンパク質相互作用に関連する研究で使用されます。

医学: これは、抗マラリア特性と他の病気の治療における潜在的な用途について調査されてきました。

類似化合物との比較

類似化合物

キニーネ: キニーネと類似の構造を持つ、よく知られた抗マラリア薬。

キニジン: 抗不整脈剤として使用される、別のキナノキアルカロイド。

シンコニジン: キニーネの立体異性体で、同様の特性を持つ

独自性

キニーネ硫酸塩は、その特定の立体化学と不斉合成における用途によってユニークです。 キニーネは主に抗マラリア特性に使用されますが、キニーネ硫酸塩は有機合成でキラル触媒として広く使用されています .

特性

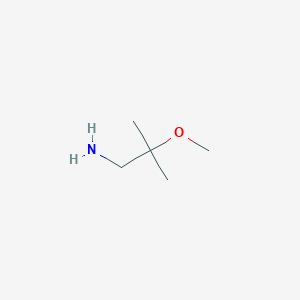

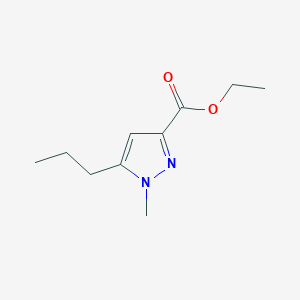

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBHOISPYYYBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974891 | |

| Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-16-6 | |

| Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cinchonine sulphate help predict beer haze formation?

A: this compound interacts with specific polyphenols in beer, particularly tannins [, , ]. These polyphenols, originating from barley and hops, have the ability to bind with proteins in beer, leading to the formation of insoluble complexes that manifest as haze [, ]. By adding this compound to beer, researchers can induce the precipitation of these haze-forming polyphenols, creating a measurable turbidity [].

Q2: Do all polyphenols in beer react similarly with this compound?

A: No. The research indicates that the reactivity of polyphenols with this compound depends on their structure and origin. For example, polymeric tannins from hops show high reactivity with this compound, while oligomeric flavanols from barley exhibit lower reactivity []. Interestingly, the research demonstrates that oxidation of barley flavanols significantly increases their reactivity with this compound, suggesting that oxidation processes during brewing can impact haze formation potential [, ].

Q3: How does the source of polyphenols (barley vs. hops) affect their interaction with this compound?

A: Studies have observed differences in the reactivity of barley-derived and hop-derived polyphenols with this compound, suggesting structural differences influencing their haze-forming potential. For instance, tannins extracted from hops showed greater binding affinity to beer proteoses (proteins) compared to tannins isolated from barley or those generated by oxidizing barley prodelphinidin B3 []. This finding highlights that hop tannins may play a more prominent role in haze formation compared to barley-derived polyphenols.

Q4: What are the limitations of using this compound to predict beer haze?

A: While this compound offers a valuable tool to assess haze potential, it's crucial to acknowledge its limitations. The research emphasizes that various beer components, beyond just polyphenols, contribute to the overall tanning power measured by this compound reaction []. Factors like pH changes and the presence of stabilizing agents can also influence haze formation, independent of the polyphenol-cinchonine sulphate interaction []. Therefore, relying solely on this compound analysis might not provide a complete picture of beer stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。